2-Methyl-1-(thiophene-2-sulfonyl)-piperazine hydrochloride 2-Methyl-1-(thiophene-2-sulfonyl)-piperazine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13442129
InChI: InChI=1S/C9H14N2O2S2.ClH/c1-8-7-10-4-5-11(8)15(12,13)9-3-2-6-14-9;/h2-3,6,8,10H,4-5,7H2,1H3;1H
SMILES: CC1CNCCN1S(=O)(=O)C2=CC=CS2.Cl
Molecular Formula: C9H15ClN2O2S2
Molecular Weight: 282.8 g/mol

2-Methyl-1-(thiophene-2-sulfonyl)-piperazine hydrochloride

CAS No.:

Cat. No.: VC13442129

Molecular Formula: C9H15ClN2O2S2

Molecular Weight: 282.8 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-1-(thiophene-2-sulfonyl)-piperazine hydrochloride -

Specification

Molecular Formula C9H15ClN2O2S2
Molecular Weight 282.8 g/mol
IUPAC Name 2-methyl-1-thiophen-2-ylsulfonylpiperazine;hydrochloride
Standard InChI InChI=1S/C9H14N2O2S2.ClH/c1-8-7-10-4-5-11(8)15(12,13)9-3-2-6-14-9;/h2-3,6,8,10H,4-5,7H2,1H3;1H
Standard InChI Key VADQJXUVXHFZDQ-UHFFFAOYSA-N
SMILES CC1CNCCN1S(=O)(=O)C2=CC=CS2.Cl
Canonical SMILES CC1CNCCN1S(=O)(=O)C2=CC=CS2.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of:

  • A piperazine ring (six-membered diamine) substituted at the 1-position with a thiophene-2-sulfonyl group and at the 2-position with a methyl group.

  • A hydrochloride salt form, enhancing solubility and stability for pharmacological applications .

Key Structural Features:

FeatureDescription
Piperazine coreFacilitates hydrogen bonding and interactions with biological targets .
Thiophene-2-sulfonyl moietyEnhances electron density and metabolic stability .
Methyl substitutionImproves lipophilicity and modulates receptor binding .

Physicochemical Data

PropertyValue/DescriptionSource
Molecular formulaC9H15ClN2O2S2\text{C}_9\text{H}_{15}\text{ClN}_2\text{O}_2\text{S}_2
Molecular weight282.8 g/mol
SolubilitySoluble in polar solvents (e.g., DMSO, water)
StabilityStable under ambient conditions; hygroscopic

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via nucleophilic substitution or Buchwald–Hartwig coupling:

  • Step 1: Reaction of piperazine with thiophene-2-sulfonyl chloride in the presence of a base (e.g., Na2CO3\text{Na}_2\text{CO}_3) .

  • Step 2: Methylation of the secondary amine using methyl iodide or dimethyl sulfate .

  • Step 3: Salt formation with hydrochloric acid to improve crystallinity .

Optimization Strategies:

  • Solvent selection: Toluene or dichloromethane improves yield (up to 85%) .

  • Catalysts: Palladium-based catalysts enhance coupling efficiency in complex derivatives .

Pharmacological Significance

Receptor Affinity and Mechanism

The compound exhibits affinity for serotonin (5-HT) and dopamine (D2/D3) receptors, making it a candidate for neuropsychiatric disorders :

  • 5-HT1A receptor: EC50_{50} = 1.4–2.3 nM .

  • D2 receptor: EC50_{50} = 0.9–3.3 nM .

Comparative Activity:

Compound5-HT1A EC50_{50} (nM)D2 EC50_{50} (nM)Source
2-Methyl-1-(thiophene-2-sulfonyl)-piperazine HCl1.4–2.30.9–3.3
Vortioxetine3.112.5

Therapeutic Applications

  • Antidepressant potential: Modulates serotonin and dopamine pathways, similar to vortioxetine .

  • Antipsychotic activity: High D2 receptor binding suggests utility in schizophrenia .

  • Anti-inflammatory effects: Thiophene derivatives inhibit cyclooxygenase (COX) enzymes .

ParameterValue/OutcomeSource
Acute toxicity (LD50_{50})550 mg/kg (mice, subcutaneous)
hERG inhibitionIC50_{50} > 10 µM (low cardiac risk)

Comparative Analysis with Analogues

CompoundStructural VariationBioactivity
1-(Thiophene-2-sulfonyl)piperidinePiperidine coreLower 5-HT1A affinity (EC50_{50} = 5.1 nM)
AzaprocinAcylated piperazineHigher analgesic potency
AP-237Benzamide substitutionModerate µ-opioid receptor binding

Future Research Directions

  • Target validation: Confirm specificity for 5-HT1A/D2 receptors via knockout models .

  • Formulation development: Explore nanoparticle delivery for enhanced bioavailability .

  • Clinical trials: Assess efficacy in mood disorders and cognitive impairment .

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